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Compound of Interest

Compound Name: 4,5-Dichloro-2-nitrobenzaldehyde

Cat. No.: B1597068 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-
nitrobenzaldehyde

Introduction

4,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal

building block in synthetic organic chemistry. Its trifunctional nature—possessing an

electrophilic aldehyde group, an electron-withdrawing nitro group, and a dichlorinated phenyl

ring—renders it a versatile intermediate for creating complex molecular architectures. This

guide is designed for researchers, scientists, and drug development professionals, offering a

comprehensive exploration of the core physicochemical properties of this compound. Moving

beyond a simple data sheet, we will delve into the causality behind its chemical behavior,

provide actionable experimental protocols, and contextualize its utility in modern chemical

synthesis.

Chemical Identity and Molecular Structure
Understanding the fundamental identity of a compound is the first step in harnessing its

synthetic potential. 4,5-Dichloro-2-nitrobenzaldehyde is unambiguously identified by a set of

standardized nomenclature and structural descriptors.
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Identifier Value

IUPAC Name 4,5-dichloro-2-nitrobenzaldehyde[1]

CAS Number 56990-04-6[1][2][3]

Molecular Formula C₇H₃Cl₂NO₃[1]

Molecular Weight 220.01 g/mol [1]

Canonical SMILES
C1=C(C(=CC(=C1Cl)Cl)--INVALID-LINK--

[O-])C=O[1]

InChI Key UDZBIAFPVQJADQ-UHFFFAOYSA-N[1]

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The

ortho-nitro group strongly influences the aldehyde's electrophilicity, while the chlorine atoms at

the 4 and 5 positions affect the aromatic ring's electronic density and susceptibility to further

substitution.

Caption: 2D Chemical Structure of 4,5-Dichloro-2-nitrobenzaldehyde

Core Physicochemical Properties
The physical state and solubility of a compound dictate its handling, storage, and application in

various reaction media. 4,5-Dichloro-2-nitrobenzaldehyde is a solid at room temperature, and

its solubility is characteristic of many substituted aromatic compounds.
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Property Value / Description
Rationale and Scientific
Insight

Appearance Pale yellow crystalline powder

The pale yellow color is

characteristic of many

nitroaromatic compounds,

arising from the n→π*

electronic transition of the nitro

group, which absorbs light at

the blue end of the visible

spectrum.[4][5]

Melting Point 97-101 °C

The relatively high melting

point is due to the planar

structure, which allows for

efficient crystal packing, and

intermolecular dipole-dipole

interactions from the polar nitro

and aldehyde groups.

Boiling Point
Not available (likely

decomposes)

High molecular weight and

strong intermolecular forces

suggest a high boiling point.

However, nitroaromatic

compounds can be thermally

unstable and may decompose

before boiling at atmospheric

pressure.

Solubility

Insoluble in water. Soluble in

common organic solvents like

ethanol, acetone, and

chloroform.[4]

The molecule is predominantly

non-polar due to the large

aromatic ring, making it

immiscible with water.[4]

However, it readily dissolves in

organic solvents that can

engage in dipole-dipole

interactions and London

dispersion forces.[4]
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Spectroscopic Elucidation
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a

synthetic chemist, interpreting NMR, IR, and UV-Vis spectra is essential for structure

verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a

molecule.

¹H NMR (Proton NMR): The proton spectrum reveals the chemical environment of the

hydrogen atoms. For 4,5-Dichloro-2-nitrobenzaldehyde, we expect three distinct signals in

the aromatic region and one for the aldehyde proton.

Aldehyde Proton (CHO): Expected far downfield (~10.0-10.5 ppm). Its proximity to the

electron-withdrawing nitro group and the anisotropic effect of the benzene ring deshields it

significantly.

Aromatic Protons (Ar-H): Two singlets or narrow doublets are expected between 7.5 and

8.5 ppm. The proton at C6 will be shifted downfield due to the ortho-nitro group's

influence, while the proton at C3 will be similarly affected. Their distinct electronic

environments prevent them from being equivalent.

¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms.

Aldehylic Carbon (C=O): The most downfield signal, typically >185 ppm.

Aromatic Carbons: Six distinct signals are expected in the 120-150 ppm range. The

carbons directly attached to the electron-withdrawing groups (C1, C2, C4, C5) will be

shifted further downfield compared to the others.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their

vibrational frequencies.
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Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Causality

Aldehyde (C=O) Stretch ~1700-1715

The strong double

bond results in a high-

frequency vibration.

Conjugation with the

aromatic ring slightly

lowers this frequency

from a typical aliphatic

aldehyde.

Nitro (NO₂) Asymmetric Stretch ~1520-1560

The N=O bonds

stretch out of phase.

This is a very strong

and characteristic

absorption for

nitroaromatics.

Nitro (NO₂) Symmetric Stretch ~1340-1360

The N=O bonds

stretch in phase. This

band is also strong

and confirms the

presence of the nitro

group.

Aromatic (C=C) Stretch ~1600, ~1475

These absorptions are

characteristic of the

benzene ring itself.

C-Cl Stretch ~700-800

The vibration of the

carbon-chlorine bond

is found in the

fingerprint region.

UV-Visible Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Nitrobenzaldehydes typically exhibit multiple absorption bands.[6]

π→π* transitions: Strong absorptions are expected around 250-300 nm, corresponding to

electronic excitations within the aromatic system, heavily influenced by the nitro and

aldehyde groups.[6]

n→π* transitions: Weaker, longer-wavelength absorptions (around 350 nm) are also

anticipated, arising from the excitation of a non-bonding electron from the oxygen of the nitro

or aldehyde group into an anti-bonding π* orbital.[6]

Experimental Protocols
Scientific integrity demands reproducible and well-documented methodologies. The following

protocols provide a framework for the analysis and synthesis of 4,5-Dichloro-2-
nitrobenzaldehyde.

Protocol 1: Melting Point Determination
Objective: To determine the melting point range of a purified sample, which serves as an

indicator of purity.

Methodology:

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

Capillary Loading: Load a small amount of the powder into a capillary tube to a height of 2-3

mm by tapping the sealed end on a hard surface.

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point

(approx. 97 °C).

Measurement: Decrease the heating rate to 1-2 °C per minute.

Recording: Record the temperature at which the first liquid drop appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting point is
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reported as the range T₁-T₂. A pure compound will have a sharp melting range of <2 °C.

Protocol 2: Workflow for Spectroscopic Analysis
Objective: To prepare a sample and acquire NMR and IR spectra for structural confirmation.

Caption: General workflow for spectroscopic sample preparation and analysis.

Protocol 3: Representative Synthesis via Oxidation
Objective: To synthesize 4,5-Dichloro-2-nitrobenzaldehyde from its corresponding toluene

precursor. This protocol is adapted from general oxidation methods for substituted toluenes.

Methodology:

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer,

condenser, and dropping funnel, charge 4,5-dichloro-2-nitrotoluene (1 equiv.) and acetic

anhydride (10 equiv.).

Catalyst Addition: Add concentrated sulfuric acid (0.1 equiv.) dropwise while stirring.

Oxidant Addition: Slowly add chromium trioxide (3 equiv.) portion-wise, maintaining the

internal temperature below 10 °C using an ice-salt bath. The addition is highly exothermic

and must be controlled.

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford

pure 4,5-Dichloro-2-nitrobenzaldehyde.

Reactivity, Applications, and Safety
Reactivity and Applications
The chemical personality of 4,5-Dichloro-2-nitrobenzaldehyde is defined by its functional

groups. The aldehyde is a primary site for nucleophilic addition and condensation reactions

(e.g., Knoevenagel, Wittig).[7] The nitro group can be readily reduced to an amine, opening

pathways to a vast array of heterocyclic compounds like benzimidazoles, which are common

scaffolds in pharmaceuticals.[8] The dichlorinated ring can participate in nucleophilic aromatic

substitution (SₙAr) reactions under specific conditions. This multi-faceted reactivity makes it a

valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][9][10]

Derivatives have been investigated for applications ranging from anticancer agents to corrosion

inhibitors.[7][11]

Safety and Handling
As with any laboratory chemical, proper handling is paramount.

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[12][13]

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear

safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong bases and oxidizing agents. Keep the container tightly closed.[12][15]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow the product to enter drains.[14]

Conclusion
4,5-Dichloro-2-nitrobenzaldehyde is a synthetically valuable compound characterized by a

unique combination of reactive functional groups. Its properties, from its yellow crystalline

appearance and distinct melting point to its characteristic spectroscopic signatures, provide a

clear and verifiable identity for researchers. A thorough understanding of its physicochemical
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properties, reactivity, and handling requirements, as detailed in this guide, is essential for its

safe and effective use in pioneering new frontiers in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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